

# Tersolisib: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



**Tersolisib**, also known as STX-478, is an investigational, orally bioavailable, and central nervous system (CNS) penetrant allosteric inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) enzyme.[1][2][3] It is specifically designed to be a mutant-selective inhibitor, targeting oncogenic mutations in the PIK3CA gene, most notably the H1047X substitution, while sparing the wild-type (WT) enzyme.[1][4] This selectivity aims to provide a more favorable therapeutic window and reduce the metabolic side effects often associated with broader PI3K inhibitors.[4] [5]

## **Chemical Structure and Identifiers**

**Tersolisib** is a synthetic organic compound with a complex heterocyclic structure.[3] Its chemical identity is defined by several key identifiers.



| Identifier        | Value                                                                                                               | Source    |  |
|-------------------|---------------------------------------------------------------------------------------------------------------------|-----------|--|
| IUPAC Name        | 1-(2-aminopyrimidin-5-yl)-3-<br>[(1R)-1-(5,7-difluoro-3-methyl-<br>1-benzofuran-2-yl)-2,2,2-<br>trifluoroethyl]urea | [6]       |  |
| Molecular Formula | C16H12F5N5O2                                                                                                        | [2][6]    |  |
| CAS Number        | 2883540-92-7                                                                                                        | [2][6]    |  |
| SMILES            | CC1=C(OC2=C1C=C(C=C2F) F)INVALID-LINK NC(=O)NC3=CN=C(N=C3)N                                                         | [6]       |  |
| InChIKey          | LGPNQALKGDDVBD-<br>CYBMUJFWSA-N                                                                                     | [6][7]    |  |
| Synonyms          | STX-478, STX478,<br>LY4064809, AGX9NKC8M9                                                                           | [1][6][8] |  |

# Physicochemical and Pharmacological Properties

The physicochemical properties of **Tersolisib** influence its formulation, delivery, and pharmacokinetic profile. Its pharmacological properties are defined by its potency, selectivity, and mechanism of action.

# **Physicochemical Properties**



| Property                  | Value                                                                          | Source |  |
|---------------------------|--------------------------------------------------------------------------------|--------|--|
| Molecular Weight          | 401.29 g/mol                                                                   | [2][6] |  |
| Appearance                | White to off-white solid [2]                                                   |        |  |
| XLogP3-AA                 | 2.5                                                                            | [6]    |  |
| Hydrogen Bond Donor Count | 3                                                                              | [6]    |  |
| Solubility (in vitro)     | DMSO: 100 mg/mL (249.20<br>mM)                                                 | [2]    |  |
| Solubility (in vivo)      | ≥ 6.25 mg/mL (15.57 mM) in<br>10% DMSO, 40% PEG300,<br>5% Tween-80, 45% Saline | [2][9] |  |
| Storage (Powder)          | -20°C for 3 years; 4°C for 2 years                                             | [2][9] |  |
| Storage (In Solvent)      | -80°C for 6 months; -20°C for 1 month                                          | [2]    |  |

## **Pharmacological Properties**

**Tersolisib** is a potent inhibitor of mutant PI3K $\alpha$ , demonstrating significant selectivity over the wild-type enzyme. This is crucial for its proposed mechanism of action, which involves targeting cancer cells harboring PIK3CA mutations while minimizing effects on normal cells.



| Parameter           | Value                                             | Details                                                                     | Source    |
|---------------------|---------------------------------------------------|-----------------------------------------------------------------------------|-----------|
| Target              | PI3Kα (mutant-<br>selective)                      | Allosteric inhibitor targeting mutations like H1047R/X.                     | [1][4][5] |
| IC50 (T47D cells)   | 116 nM                                            | Antiproliferative activity in human breast cancer cells (72 hr incubation). | [2]       |
| IC50 (PI3Kα H1047R) | 9.4 nM                                            | Potent inhibition of the common H1047R kinase-domain mutation.              | [4]       |
| Selectivity         | ~14-fold greater for mutant PI3Kα over wild-type. | Sparing the wild-type form is intended to reduce metabolic dysfunction.     | [4]       |
| Bioavailability     | Orally bioavailable                               | Suitable for oral administration in clinical settings.                      | [1]       |
| BBB Penetration     | CNS-penetrant                                     | Has the ability to cross the blood-brain barrier.                           | [1][3]    |

## Mechanism of Action: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[10][11][12] Hyperactivation of this pathway, often driven by mutations in genes like PIK3CA, is a common feature in many cancers.[5][7]

**Tersolisib** exerts its antineoplastic effects by selectively binding to and inhibiting the activity of mutated PI3Kα, specifically the H1047X mutant form.[1][6] This allosteric inhibition prevents the phosphorylation of PIP2 to PIP3, a crucial step in activating downstream signaling.[11] By



## Foundational & Exploratory

Check Availability & Pricing

blocking this action, **Tersolisib** effectively suppresses the entire PI3K/AKT/mTOR cascade, leading to the inhibition of tumor cell growth and the induction of apoptosis in cancer cells that carry the PIK3CA H1047X mutation.[1][6]





Click to download full resolution via product page

Tersolisib's inhibition of the PI3K/AKT/mTOR signaling pathway.



## **Experimental Protocols**

The preclinical evaluation of **Tersolisib** involved various in vitro and in vivo assays to determine its efficacy and mechanism of action.

## In Vitro Antiproliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Tersolisib** against cancer cell lines.

#### Methodology:

- Cell Culture: Human cancer cell lines, such as T47D (breast cancer) or MCF10A harboring specific PIK3CA mutations, are cultured in appropriate media and conditions.
- Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of
   Tersolisib (e.g., 0-10,000 nM).[2][9]
- Incubation: The treated cells are incubated for a specified period, typically 72 hours, to allow for the compound to exert its effect.[2]
- Viability Assessment: Cell viability is measured using a luminescent cell viability assay, such as the CellTiter-Glo® assay. This assay quantifies ATP, an indicator of metabolically active cells.[2]
- Data Analysis: The luminescence data is used to generate dose-response curves, from which the IC<sub>50</sub> value is calculated. The IC<sub>50</sub> represents the concentration of **Tersolisib** required to inhibit cell growth by 50%.[13]

## In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **Tersolisib** in a living organism.

#### Methodology:

 Animal Model: Immunocompromised mice (e.g., female BALB/c nude mice) are used to prevent rejection of human tumor cells.[2]

## Foundational & Exploratory





- Tumor Implantation: Human cancer cells, such as CAL-33 (head and neck squamous cell carcinoma), are implanted subcutaneously into the mice to establish a xenograft tumor model.[2]
- Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. **Tersolisib** is administered orally (p.o.) at various doses (e.g., 30 mg/kg, 100 mg/kg) daily for a defined period (e.g., 28 days).[2]
- Tumor Measurement: Tumor volume is measured regularly throughout the study to assess the effect of the treatment.
- Endpoint Analysis: At the end of the study, the dose-dependent reduction in tumor volume is analyzed to determine the in vivo efficacy of **Tersolisib**.[2]





Click to download full resolution via product page

Workflow for an in vivo xenograft efficacy study.



## **Clinical Development**

**Tersolisib** is currently under investigation in clinical trials for patients with advanced solid tumors.[5][8] The ongoing Phase 1/2 PIKALO-1 study (NCT05768139) is evaluating **Tersolisib** both as a monotherapy and in combination with other anticancer agents.[5][8][14] Early results in breast cancer patients from this trial have shown promising monotherapy activity.[15]

Furthermore, a Phase 3 trial, PIKALO-2 (NCT07174336), has been initiated to evaluate **Tersolisib** in combination with endocrine therapy and a CDK4/6 inhibitor for the first-line treatment of ER-positive, HER2-negative advanced breast cancer with a PIK3CA mutation.[7] [15] These trials are designed to establish the safety, efficacy, and optimal therapeutic use of **Tersolisib** in a clinical setting.



Click to download full resolution via product page

Logical relationship of **Tersolisib**'s selectivity and outcomes.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tersolisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tersolisib | C16H12F5N5O2 | CID 166532451 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tersolisib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. Lilly moves to overtake Relay | ApexOnco Clinical Trials news and analysis [oncologypipeline.com]
- To cite this document: BenchChem. [Tersolisib: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542504#chemical-structure-and-properties-oftersolisib]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com